
2-Fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their unique structure and reactivity. The presence of fluorine and boron atoms in the molecule imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-Fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a two-step substitution reactionThe reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the substitution reactions .
Analyse Des Réactions Chimiques
2-Fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across a double bond, typically in the presence of transition metal catalysts.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in carbon-carbon coupling reactions.
Medicinal Chemistry: Fluorine-containing compounds are widely used in pharmaceuticals due to their high biological activity and stability.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive boron and fluorine atoms. These atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is used as a reagent in borylation reactions and has similar reactivity due to the presence of the boronic ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is used in the synthesis of various organic molecules and has similar applications in organic synthesis.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in the synthesis of pharmaceuticals and has similar reactivity due to the presence of fluorine and boron atoms.
These compounds share similar chemical properties and applications, but 2-Fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific structure and the presence of both fluorine and methoxy groups, which enhance its reactivity and stability.
Propriétés
Formule moléculaire |
C14H17BFNO3 |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)11(16)7-12(10)18-5/h6-7H,1-5H3 |
Clé InChI |
NRTFMFPEQHIJEB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



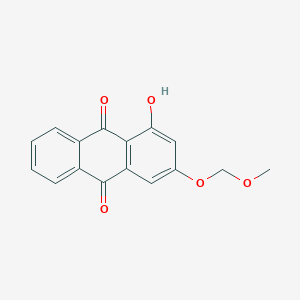
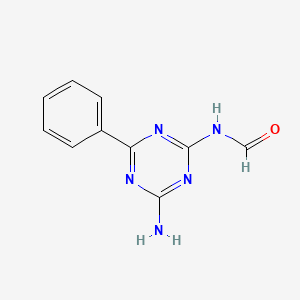
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
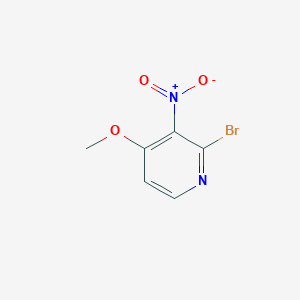
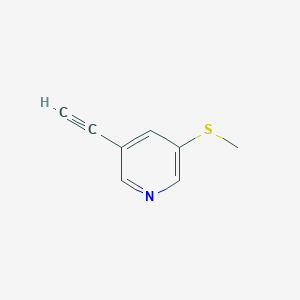
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

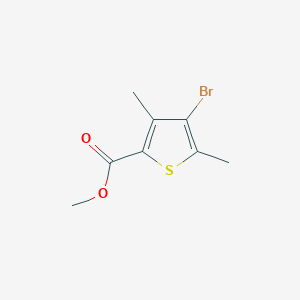

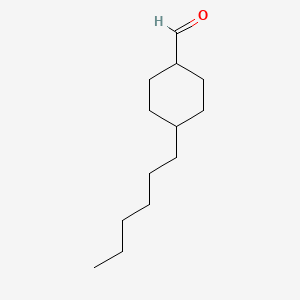
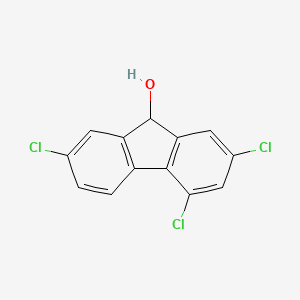
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)

